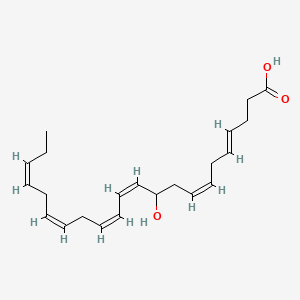
4,7,11,13,16,19-Docosahexaenoic acid, 10-hydroxy-, (E,Z,Z,Z,Z,Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7,11,13,16,19-Docosahexaenoic acid, 10-hydroxy-, (E,Z,Z,Z,Z,Z)- is a polyunsaturated fatty acid with a hydroxyl group at the 10th carbon. This compound is a derivative of docosahexaenoic acid, which is an omega-3 fatty acid. It is known for its significant role in various biological processes and its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,11,13,16,19-Docosahexaenoic acid, 10-hydroxy-, (E,Z,Z,Z,Z,Z)- can be achieved through several methods:
Chemical Synthesis: One common method involves the hydroxylation of docosahexaenoic acid using specific reagents such as osmium tetroxide or other hydroxylating agents under controlled conditions.
Biocatalytic Methods: Enzymatic hydroxylation using lipoxygenases or other specific enzymes can also be employed to introduce the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis, where docosahexaenoic acid is subjected to hydroxylation reactions in reactors. The process is optimized for yield and purity, often involving multiple purification steps such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4,7,11,13,16,19-Docosahexaenoic acid, 10-hydroxy-, (E,Z,Z,Z,Z,Z)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon or other catalysts.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 10-keto-docosahexaenoic acid.
Reduction: Formation of fully saturated docosahexaenoic acid derivatives.
Substitution: Formation of various substituted docosahexaenoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4,7,11,13,16,19-Docosahexaenoic acid, 10-hydroxy-, (E,Z,Z,Z,Z,Z)- has numerous scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex lipids and other bioactive molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases, cardiovascular health, and anti-inflammatory properties.
Industry: Utilized in the formulation of dietary supplements and functional foods.
Wirkmechanismus
The mechanism of action of 4,7,11,13,16,19-Docosahexaenoic acid, 10-hydroxy-, (E,Z,Z,Z,Z,Z)- involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also acts as a precursor to bioactive lipid mediators that modulate inflammation and cellular signaling pathways. The hydroxyl group at the 10th position plays a crucial role in its biological activity, affecting its interaction with enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Docosahexaenoic acid (DHA): A parent compound without the hydroxyl group.
Eicosapentaenoic acid (EPA): Another omega-3 fatty acid with similar biological functions.
10-Hydroxy-docosapentaenoic acid: A structurally similar compound with one less double bond.
Uniqueness
4,7,11,13,16,19-Docosahexaenoic acid, 10-hydroxy-, (E,Z,Z,Z,Z,Z)- is unique due to the presence of the hydroxyl group at the 10th carbon, which imparts distinct chemical and biological properties. This modification enhances its potential as a therapeutic agent and its role in cellular processes compared to its non-hydroxylated counterparts.
Eigenschaften
Molekularformel |
C22H32O3 |
|---|---|
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
(4E,7Z,11Z,13Z,16Z,19Z)-10-hydroxydocosa-4,7,11,13,16,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-12-15-18-21(23)19-16-13-10-11-14-17-20-22(24)25/h3-4,6-7,9,11-16,18,21,23H,2,5,8,10,17,19-20H2,1H3,(H,24,25)/b4-3-,7-6-,12-9-,14-11+,16-13-,18-15- |
InChI-Schlüssel |
DDCYKEYDTGCKAS-LFOUVDDXSA-N |
Isomerische SMILES |
CC/C=C\C/C=C\C/C=C\C=C/C(C/C=C\C/C=C/CCC(=O)O)O |
Kanonische SMILES |
CCC=CCC=CCC=CC=CC(CC=CCC=CCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


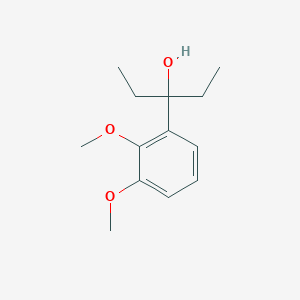
![4-O-[(E)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate](/img/structure/B12337810.png)
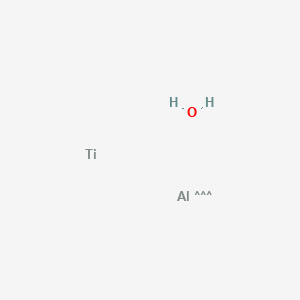

![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (3S)-dithiolane-3-carboxylate](/img/structure/B12337836.png)
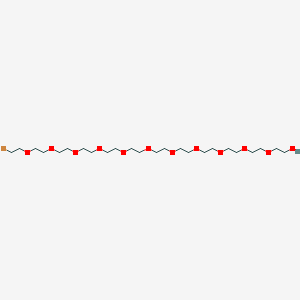
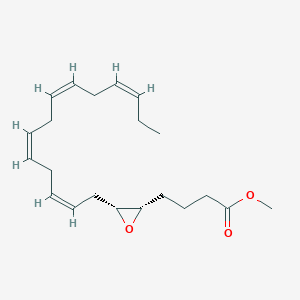
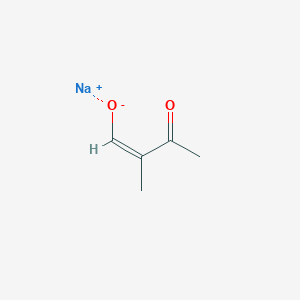



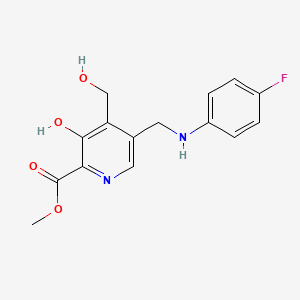

![[4-[(2S)-3-amino-2-[(2-aminoacetyl)amino]-3-oxopropyl]phenyl] acetate](/img/structure/B12337894.png)
